3-(6-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-6-oxohexyl)-6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
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Overview
Description
3-(6-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-6-oxohexyl)-6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound, which includes a quinazolinone core, a piperazine ring, and a morpholine ring, makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-6-oxohexyl)-6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions, where a suitable halogenated precursor reacts with piperazine.
Attachment of the Morpholine Ring: The morpholine ring can be attached via nucleophilic substitution reactions, similar to the piperazine ring.
Final Coupling and Functionalization: The final step involves coupling the quinazolinone core with the piperazine and morpholine rings, followed by functionalization to introduce the thioxo group.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and pH of the reaction mixture, as well as using catalysts and solvents that facilitate the desired transformations.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinazolinone core or the thioxo group, resulting in the formation of dihydroquinazolinones or thiols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the piperazine and morpholine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Dihydroquinazolinones, thiols
Substitution: Alkylated, acylated, or sulfonylated derivatives
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as an antimicrobial agent. Its ability to inhibit the growth of bacteria and fungi makes it a candidate for developing new antibiotics.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its anti-inflammatory and anticancer properties are of particular interest, and it is being investigated as a lead compound for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and pharmaceuticals. Its diverse reactivity and biological activity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(6-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-6-oxohexyl)-6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one involves multiple molecular targets and pathways:
Antimicrobial Activity: The compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell lysis and death.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators, reducing inflammation.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.
Comparison with Similar Compounds
Similar Compounds
3-(6-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-6-oxohexyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one: Lacks the morpholine ring.
3-(6-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-6-oxohexyl)-6-morpholino-2,3-dihydroquinazolin-4(1H)-one: Lacks the thioxo group.
3-(6-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-6-oxohexyl)-6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one: Lacks the piperazine ring.
Uniqueness
The presence of both the morpholine and piperazine rings, along with the thioxo group, makes this compound unique. This combination of functional groups contributes to its diverse biological activities and reactivity, distinguishing it from similar compounds.
Properties
Molecular Formula |
C29H36ClN5O3S |
---|---|
Molecular Weight |
570.1 g/mol |
IUPAC Name |
3-[6-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-oxohexyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C29H36ClN5O3S/c1-21-6-7-22(30)19-26(21)33-11-13-34(14-12-33)27(36)5-3-2-4-10-35-28(37)24-20-23(32-15-17-38-18-16-32)8-9-25(24)31-29(35)39/h6-9,19-20H,2-5,10-18H2,1H3,(H,31,39) |
InChI Key |
ODZOWGLZZYIFJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)CCCCCN3C(=O)C4=C(C=CC(=C4)N5CCOCC5)NC3=S |
Origin of Product |
United States |
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